4-(Acetyloxy)but-2-en-1-yl but-2-ynoate
Description
4-(Acetyloxy)but-2-en-1-yl but-2-ynoate is a bifunctional ester compound characterized by a conjugated system of unsaturated bonds. Its structure comprises:
- A but-2-en-1-yl backbone with an acetyloxy group at the 4-position.
- A but-2-ynoate ester (propiolate ester) group, featuring a terminal alkyne. While direct data on this compound are absent in the provided evidence, comparisons can be drawn from structurally analogous compounds in the literature.
Properties
CAS No. |
300372-42-3 |
|---|---|
Molecular Formula |
C10H12O4 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
4-acetyloxybut-2-enyl but-2-ynoate |
InChI |
InChI=1S/C10H12O4/c1-3-6-10(12)14-8-5-4-7-13-9(2)11/h4-5H,7-8H2,1-2H3 |
InChI Key |
IBWSSLACEJZDPW-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)OCC=CCOC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate can be achieved through several methods. One common approach involves the esterification of 4-hydroxybut-2-en-1-yl but-2-ynoate with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid can be used to facilitate the esterification reaction. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Acetyloxy)but-2-en-1-yl but-2-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4-(Acetyloxy)but-2-en-1-yl but-2-ynoate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate involves its interaction with various molecular targets. The acetoxy group can undergo hydrolysis to release acetic acid, while the but-2-ynoate group can participate in nucleophilic addition reactions. These interactions can modulate biological pathways and influence the compound’s effects.
Comparison with Similar Compounds
Functional Group Analogues: Acetyloxy-Containing Derivatives
Compounds with acetyloxy groups, such as Benzaldehyde, 4-[1-[4-(acetyloxy)-3,5-dimethoxyphenyl]ethoxy]-3-methoxy (), demonstrate antifungal and antibacterial activity . The acetyloxy moiety in these compounds enhances lipophilicity, facilitating membrane penetration. By analogy, 4-(Acetyloxy)but-2-en-1-yl but-2-ynoate may exhibit similar bioactivity, though its ynoate group could alter specificity or potency.
Table 1: Acetyloxy-Containing Compounds
Unsaturated Ester Analogues: Butenoate vs. Butynoate
The but-2-enoate group in 4-Allyl-2-methoxyphenyl 2-methyl-2-butenoate () and but-2-ynoate in the target compound differ in bond saturation (double vs. triple bond). Butenoate esters (e.g., ) are less reactive than ynoates due to the reduced electrophilicity of the double bond. Propiolate esters (but-2-ynoate), however, are highly reactive in click chemistry and polymerization .
Table 2: Reactivity Comparison of Esters
Structural Analogues: Piperazine and Phenyl Derivatives
Piperazine derivatives with but-2-en-1-yl chains, such as 1-[(2E)-3-(Naphthalen-2-yl)but-2-en-1-yl]piperazine (), prioritize CNS activity due to their lipophilic aromatic substituents . In contrast, the target compound lacks aromaticity but retains a conjugated system, which may favor photochemical reactivity or metabolic stability.
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